GSK121
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCLWQZRCAQPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Investigating the Link Between GSK121, PAD4, and Cancer Progression: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the intricate relationship between the Peptidyl Arginine Deiminase 4 (PAD4) enzyme, its inhibitor GSK121, and the progression of cancer. This document details the molecular mechanisms, signaling pathways, and experimental data that underscore the potential of targeting PAD4 as a therapeutic strategy in oncology.
Introduction: PAD4 as a Therapeutic Target in Cancer
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes.[1][2] Overexpression of PAD4 has been observed in a wide range of malignancies, including breast, lung, colorectal, and liver cancers, suggesting its significant role in tumorigenesis.[3]
PAD4 exerts its influence on cancer progression through several mechanisms:
-
Epigenetic Regulation: By citrullinating histones, PAD4 can modulate chromatin structure and gene expression. This can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[1][3]
-
Neutrophil Extracellular Trap (NET) Formation: PAD4 is a key enzyme in the formation of NETs, web-like structures of DNA, histones, and granular proteins released by neutrophils. In the tumor microenvironment, NETs can promote tumor growth, metastasis, and cancer-associated thrombosis.[4]
-
Modulation of Signaling Pathways: PAD4 can directly citrullinate non-histone proteins, including key signaling molecules, thereby altering their activity and downstream signaling cascades that are critical for cancer cell proliferation and survival.[2][5]
Given its multifaceted role in cancer, PAD4 has emerged as a promising therapeutic target. The development of specific PAD4 inhibitors, such as this compound, offers a potential avenue for novel anti-cancer therapies.
This compound and its Analogs: Potent Inhibitors of PAD4
This compound is a selective inhibitor of PAD4.[6] While specific quantitative data on this compound's direct anti-cancer effects are limited in publicly available literature, its more potent and well-characterized analogs, GSK199 and GSK484, provide strong evidence for the therapeutic potential of PAD4 inhibition.
Potency of PAD4 Inhibitors
The inhibitory activity of this compound and its analogs against PAD4 is typically measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Conditions | Reference(s) |
| This compound | PAD4 | 3200 | In vitro functional assay | [7] |
| GSK199 | PAD4 | 200 | In the absence of calcium | [7] |
| 1000 | In the presence of 2 mM calcium | [7] | ||
| GSK484 | PAD4 | 50 | In the absence of calcium | [8] |
| 250 | In the presence of 2 mM calcium | [8] |
Table 1: Inhibitory Potency of this compound and its Analogs against PAD4. This table summarizes the reported IC50 values for this compound and its more potent derivatives, GSK199 and GSK484, highlighting the conditions under which these values were determined.
Signaling Pathways Implicated in PAD4-Mediated Cancer Progression
PAD4's role in cancer is intricately linked to its ability to modulate key signaling pathways. One of the most well-documented interactions is with Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][5]
The PAD4-GSK3β Signaling Axis
In several cancers, PAD4 has been shown to directly interact with and citrullinate GSK3β.[1][2] This post-translational modification has profound consequences for GSK3β's function and downstream signaling.
Key Events in the PAD4-GSK3β Pathway:
-
Citrullination of GSK3β: PAD4 catalyzes the citrullination of specific arginine residues on GSK3β. In colorectal cancer cells, Arginine 344 (R344) has been identified as a major citrullination site.[1] In breast cancer cells, N-terminal arginine residues are targeted.[2]
-
Nuclear Translocation of GSK3β: Citrullination of GSK3β by PAD4 promotes its translocation from the cytoplasm into the nucleus.[1][2]
-
Degradation of Downstream Targets: In the nucleus, GSK3β can phosphorylate various substrates, often marking them for ubiquitination and subsequent proteasomal degradation. A key target in this context is the cyclin-dependent kinase inhibitor 1 (CDKN1A, also known as p21).[1]
-
Promotion of Cell Cycle Progression: By promoting the degradation of cell cycle inhibitors like CDKN1A, the PAD4-GSK3β axis facilitates cancer cell proliferation.[1]
Other PAD4-Related Signaling Pathways
Beyond GSK3β, PAD4 influences other critical signaling pathways in cancer:
-
p53 Signaling: PAD4 can act as a corepressor of the tumor suppressor p53, citrullinating histones at the promoters of p53 target genes, leading to their repression and thereby inhibiting apoptosis and cell cycle arrest.[1]
-
TGF-β Signaling: Silencing of PAD4 in breast cancer cells has been shown to increase TGF-β signaling, a key pathway involved in EMT and cancer cell invasion.[2][5]
-
Wnt/β-catenin Signaling: GSK3β is a key negative regulator of the Wnt/β-catenin pathway. By modulating GSK3β activity and localization, PAD4 can indirectly influence this critical oncogenic pathway.
Experimental Data: The Impact of PAD4 Inhibition on Cancer Progression
Inhibition of PAD4 has been shown to have significant anti-tumor effects in various preclinical models. While specific data for this compound is sparse, studies using its analogs and other PAD4 inhibitors demonstrate a consistent pattern of reduced cancer cell proliferation, migration, and in vivo tumor growth.
| Cancer Type | Cell Line(s) | PAD4 Inhibition Method | Observed Effect(s) | Quantitative Data | Reference(s) |
| Colorectal Cancer | HCT116, SW480 | Overexpression of PAD4 | Increased cell proliferation and migration | - | [1] |
| Colorectal Cancer | HCT116 | Cl-amidine (PAD4 inhibitor) | Reduced migration of PAD4-overexpressing cells | - | [1] |
| Breast Cancer | MCF-7 | shRNA knockdown of PAD4 | Increased cell migration and invasion, induced EMT | - | [2] |
| Breast Cancer | 4T1 (murine) | Knockout of PAD4 | Significantly decreased lung metastasis | - | [3] |
| Neuroblastoma | Neuro-2A | SB415286 (GSK3β inhibitor) | Increased apoptosis from ~5% to ~40% at 48h | Increased apoptotic nuclei from 5% to 42% at 48h | [9] |
| Neuroblastoma | Neuro-2A | SB415286 (GSK3β inhibitor) | Delayed in vivo tumor growth | - | [9] |
Table 2: Effects of PAD4 Modulation on Cancer Cell Phenotypes. This table summarizes key findings from studies investigating the impact of PAD4 activity on cancer cell proliferation, migration, and in vivo tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the link between this compound, PAD4, and cancer progression.
PAD4 Activity Assay (Ammonia Release Method)
This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination reaction.
Materials:
-
Recombinant human PAD4
-
This compound or other PAD4 inhibitors
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate solution: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Detection reagents for ammonia (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant PAD4 to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as ammonia is produced.
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent and incubate for 2-4 hours, or add the CellTiter-Glo® reagent and incubate for 10 minutes.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Protein Citrullination and Signaling
This technique is used to detect the citrullination of specific proteins (e.g., GSK3β) and to analyze the expression levels of proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound or control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAD4, anti-citrullinated histone H3, anti-GSK3β, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the efficacy of this compound in inhibiting tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.
Conclusion and Future Directions
The evidence strongly suggests that PAD4 is a critical player in cancer progression, influencing epigenetic landscapes, promoting NET formation, and modulating key oncogenic signaling pathways. The inhibition of PAD4, as demonstrated by studies with this compound and its more potent analogs, presents a promising therapeutic strategy. The PAD4-GSK3β signaling axis, in particular, offers a clear mechanistic link between PAD4 activity and the regulation of cell cycle progression in cancer cells.
Future research should focus on:
-
Conducting comprehensive preclinical studies to evaluate the efficacy and safety of this compound and its next-generation analogs in a wider range of cancer models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to PAD4 inhibitor therapy.
-
Investigating the potential of combining PAD4 inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy, to achieve synergistic effects.
-
Further elucidating the full spectrum of PAD4's non-histone substrates and their roles in cancer to uncover novel therapeutic targets and strategies.
By continuing to unravel the complexities of PAD4 biology, the scientific community can pave the way for the development of innovative and effective treatments for cancer patients.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]
- 2. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous PAD4 in Breast Cancer Cells Mediates Cancer Extracellular Chromatin Network Formation and Promotes Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wistar.org [wistar.org]
- 5. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK461364A suppresses proliferation of gastric cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK121 on Gene Regulation Through PAD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which the peptidylarginine deiminase 4 (PAD4) inhibitor, GSK121, and its derivatives impact gene regulation. This document details the role of PAD4 in chromatin remodeling, presents quantitative data on the effects of PAD4 inhibition on gene expression, and provides comprehensive experimental protocols for studying these processes.
Introduction: PAD4, a Key Regulator of Gene Expression
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a crucial role in gene regulation by catalyzing the post-translational modification of arginine residues to citrulline on histone and non-histone proteins.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter protein structure and interactions, thereby affecting chromatin compaction and gene transcription.[2]
PAD4 is the only PAD isozyme with a nuclear localization signal, allowing it to directly influence nuclear events.[1] By citrullinating histones, particularly H3 and H4, PAD4 can antagonize arginine methylation, a mark often associated with active transcription.[3] This suggests that PAD4 can act as a transcriptional corepressor.[3][4] Dysregulation of PAD4 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target.[2][5]
This compound was identified as a lead compound from a DNA-encoded small-molecule library screen for PAD4 inhibitors.[6] Further optimization of this compound led to the development of more potent and selective reversible inhibitors, GSK199 and GSK484.[2] These inhibitors have been instrumental in elucidating the functional role of PAD4 in cellular processes, including the regulation of gene expression.
Quantitative Data: The Effect of PAD4 Inhibition on Gene Expression
Inhibition of PAD4 has been shown to alter the expression of a subset of genes, most notably those regulated by the tumor suppressor p53. The data presented below is derived from studies using GSK484, a potent derivative of this compound, and Cl-amidine, another well-characterized PAD4 inhibitor.
Table 1: Differentially Expressed Genes in A549 Lung Cancer Cells Treated with GSK484 [7]
| Gene Category | Number of Genes |
| Upregulated | 90 |
| Downregulated | 62 |
| Total | 152 |
Note: A549 cells were treated with 100 nM GSK484 for 72 hours. Differential expression was determined by an FDR < 0.05 and a LogFC > 1 or < -1.[7]
Table 2: Effect of PAD4 Inhibition on p21 Gene Expression
| Cell Line | PAD4 Inhibitor | Fold Change in p21 mRNA | Fold Change in p21 Protein | Reference |
| U2OS | Cl-amidine (200 µM, 24h) | - | ~5.8 | [8] |
| HCT116 (p53+/+) | Cl-amidine (24h) | - | 7.7 ± 1.3 | [8] |
| HCT116 (p53+/+) | PAD4 shRNA | - | 2.3 ± 0.3 | [8] |
| U2OS | PAD4 siRNA | ~2.0 | ~6.0 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PAD4-mediated gene regulation and a typical experimental workflow for investigating the effects of this compound.
Signaling Pathway of PAD4 in Gene Regulation
Caption: PAD4-mediated gene regulation and its inhibition by this compound.
Experimental Workflow for Analyzing this compound's Effect on Gene Expression
Caption: Workflow for studying this compound's impact on gene expression.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key experiments to investigate the impact of this compound on PAD4 activity and gene regulation.
PAD4 Activity Assay
This protocol is adapted from a fluorescence-based assay to measure PAD4 activity and its inhibition by compounds like this compound.
Materials:
-
Recombinant human PAD4
-
This compound (or other inhibitors)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl₂)
-
Stop/Detection Buffer: 50 mM EDTA, 2.6 mM o-phthalaldehyde, 2.6 mM DTT
-
384-well black plates
-
Plate reader with fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute recombinant human PAD4 to 30 nM in Assay Buffer.
-
Assay Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 24 µL of the 30 nM PAD4 solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare the substrate solution by dissolving BAEE in Assay Buffer to a final concentration of 3 mM and adding CaCl₂ to a final concentration of 600 µM.
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
-
Reaction Termination and Detection:
-
After 60 minutes of incubation at room temperature, add 50 µL of Stop/Detection Buffer to each well.
-
Read the fluorescence on a plate reader (excitation ~360 nm, emission ~460 nm). The signal is inversely proportional to PAD4 activity.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the immunoprecipitation of PAD4-bound chromatin fragments.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors
-
ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer: 1% SDS, 0.1 M NaHCO₃
-
Proteinase K
-
Anti-PAD4 antibody or anti-citrullinated histone H3 (H3Cit) antibody
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-PAD4 or anti-H3Cit antibody overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific gene promoters or by ChIP-sequencing for genome-wide analysis.
RNA Sequencing (RNA-Seq)
This protocol outlines the steps for preparing RNA-seq libraries from cells treated with this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
DNase I
-
RNA-seq library preparation kit (e.g., Illumina TruSeq)
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells and treat with 100 nM this compound or DMSO control for 72 hours.[7]
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.0.[7]
-
-
Library Preparation:
-
Starting with high-quality total RNA, prepare RNA-seq libraries using a commercial kit. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment.
-
Conclusion
This compound and its derivatives are valuable tools for investigating the role of PAD4 in gene regulation. By inhibiting PAD4's enzymatic activity, these compounds can alter the chromatin landscape and modulate the expression of key genes involved in cellular processes such as cell cycle control and apoptosis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the complex mechanisms of PAD4-mediated gene regulation and to explore the therapeutic potential of PAD4 inhibition.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and equipment.
References
- 1. Grape seed extract up-regulates p21 (Cip1) through redox-mediated activation of ERK1/2 and post-transcriptional regulation leading to cell cycle arrest in colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
The Role of GSK-3 Inhibition in Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Emerging evidence has highlighted GSK-3 as a pivotal regulator of the inflammatory response, acting as a key mediator in the signaling cascades that govern the expression of both pro- and anti-inflammatory cytokines.[2][3] Consequently, the inhibition of GSK-3 has become an attractive therapeutic strategy for a variety of inflammatory diseases.[1] This technical guide provides an in-depth overview of the role of GSK-3 in inflammatory pathways and the effects of its inhibition, with a focus on preclinical and clinical data from studies on prominent GSK-3 inhibitors.
GSK-3 and its Role in Inflammation
GSK-3 exists in two highly similar isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[1] Both isoforms are implicated in the regulation of inflammation. GSK-3 is a constitutively active enzyme in resting cells and is primarily regulated through inhibitory phosphorylation at Ser9 for GSK-3β and Ser21 for GSK-3α.[4] Various signaling pathways, including the PI3K/Akt pathway, can lead to this inhibitory phosphorylation, thereby downregulating GSK-3 activity.
Active GSK-3 promotes inflammation through several mechanisms. It can positively regulate the activity of pro-inflammatory transcription factors such as NF-κB, which is a master regulator of inflammatory gene expression.[5] GSK-3 has been shown to be necessary for the full transcriptional activity of NF-κB.[6] Furthermore, GSK-3 can modulate the production of a wide range of inflammatory mediators. It has been established that active GSK-3 is a crucial positive regulator of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as various chemokines.[7]
The Impact of GSK-3 Inhibition on Inflammatory Responses
The inhibition of GSK-3 has been demonstrated to exert potent anti-inflammatory effects in a multitude of preclinical models. This is achieved through the modulation of key inflammatory signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators. Several small molecule inhibitors of GSK-3 have been developed and studied for their anti-inflammatory properties, including Tideglusib, CHIR99021, and SB216763, as well as the well-known mood stabilizer, lithium, which is also a direct inhibitor of GSK-3.[5][8][9]
Quantitative Data on the Effects of GSK-3 Inhibitors
The following tables summarize the quantitative data from key preclinical studies demonstrating the anti-inflammatory effects of various GSK-3 inhibitors.
Table 1: Effect of Tideglusib on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages [2][10]
| Marker | Treatment | Result |
| CD11b Expression | LPS + Tideglusib | Suppression of LPS-induced expression |
| CD40 Expression | LPS + Tideglusib | Suppression of LPS-induced expression |
| Nitric Oxide (NO) Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |
| TNF-α Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |
| MCP-1 Secretion | LPS + Tideglusib | Suppression of LPS-induced secretion |
Table 2: Effect of CHIR99021 and SB216763 on Pro-inflammatory Cytokine and Chemokine Expression [8]
| Tissue | Stimulant | Inhibitor | Cytokine/Chemokine | Result |
| Adipose Tissue | LPS | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |
| Skeletal Muscle | LPS | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |
| Adipose Tissue | IL-1β | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |
| Skeletal Muscle | IL-1β | CHIR99021 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in gene expression and secretion |
| Adipose Tissue | LPS | SB216763 | TNF-α, IL-1β, IL-6, IL-8, MCP-1 | Significant reduction in mRNA expression and secretion |
Table 3: Effect of SB216763 on Inflammatory Cytokines in a Murine Model of Periodontal Bone Loss [5]
| Cytokine | Treatment | Result |
| IL-12p40 | P. gingivalis + SB216763 | Inhibition of expression |
| TNF-α | P. gingivalis + SB216763 | Inhibition of expression |
| IL-1β | P. gingivalis + SB216763 | Inhibition of expression |
| IL-6 | P. gingivalis + SB216763 | Inhibition of expression |
| IL-17 | P. gingivalis + SB216763 | Inhibition of expression |
Table 4: Anti-inflammatory Effects of Lithium [9]
| Cytokine | Effect of Lithium |
| TNF-α | Reduction |
| IL-1β | Reduction |
| IL-6 | Reduction |
| IL-2 | Increase |
| IL-10 | Increase |
Key Signaling Pathways Modulated by GSK-3 Inhibition
The anti-inflammatory effects of GSK-3 inhibitors are mediated through their influence on critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these interactions.
Caption: GSK-3 promotes NF-κB-mediated pro-inflammatory gene transcription.
Caption: GSK-3 inhibition activates the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols based on the cited literature for investigating the anti-inflammatory effects of GSK-3 inhibitors.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the GSK-3 inhibitor (e.g., Tideglusib at various concentrations) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Measurement of Nitric Oxide (NO) Production
-
Method: Griess Assay.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Target Cytokines: TNF-α, IL-6, MCP-1.
-
Procedure:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blotting for Protein Expression Analysis
-
Target Proteins: Phospho-GSK-3β (Ser9), total GSK-3β, IκBα.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
GSK-3 is a critical regulator of inflammatory signaling pathways, and its inhibition represents a promising therapeutic avenue for a wide range of inflammatory conditions. The data presented in this guide, derived from preclinical studies of various GSK-3 inhibitors, demonstrate their potent anti-inflammatory effects through the modulation of key signaling cascades and the suppression of pro-inflammatory mediator production. The provided experimental protocols offer a foundation for further research into the intricate role of GSK-3 in inflammation and the development of novel GSK-3-targeting therapeutics. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of GSK-3 inhibitors in human inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]
- 5. Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β Is Increased in Adipose Tissue and Skeletal Muscle from Women with Gestational Diabetes Where It Regulates the Inflammatory Response | PLOS One [journals.plos.org]
- 9. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
Methodological & Application
Application Notes and Protocols: Investigating the Role of PAD4 in the Tumor Microenvironment Using GSK121
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK121, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), to investigate the multifaceted role of this enzyme within the tumor microenvironment (TME). The protocols detailed below are designed to facilitate research into PAD4's contribution to tumor immunity, metastasis, and the formation of Neutrophil Extracellular Traps (NETs).
Introduction to PAD4 and this compound
Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2][3] PAD4 is notably expressed in various immune cells, particularly neutrophils, and is the only PAD isozyme with a nuclear localization sequence, allowing it to target nuclear proteins like histones.[1][4]
In the context of cancer, PAD4 is frequently overexpressed in a range of malignancies, including hepatocellular carcinoma, lung cancer, breast cancer, and colon cancer.[1][2] Its activity within the TME has been linked to several pro-tumoral functions:
-
Immune Suppression: In tumor-associated macrophages (TAMs), PAD4 is a highly expressed post-translational modification enzyme that negatively regulates anti-cancer immunity.[5][6] It achieves this by citrullinating STAT1, which promotes the interaction between STAT1 and its inhibitor PIAS1, ultimately restraining the expression of MHC class II machinery and dampening T-cell mediated anti-tumor responses.[5][6][7]
-
Neutrophil Extracellular Trap (NET) Formation: PAD4-mediated citrullination of histones is a critical step in the formation of NETs.[1][2] While NETs are a defense mechanism against pathogens, in the TME they can promote tumor growth, angiogenesis, and metastasis.[8][9]
-
Regulation of Gene Expression: By modifying histones and other transcription factors, PAD4 can influence gene expression, including the silencing of tumor suppressor genes.[4][8]
This compound is a selective and reversible inhibitor of PAD4.[3][10][11] It was identified from a DNA-encoded small-molecule library and has served as a lead compound for the development of more potent PAD4 inhibitors like GSK199 and GSK484.[3][4][11] These inhibitors are invaluable tools for elucidating the enzymatic role of PAD4 in both cellular and organismal contexts.
Data Presentation
Table 1: In Vitro Potency of PAD4 Inhibitors
| Compound | Target | Assay Type | IC50 | Notes | Reference |
| GSK199 | PAD4 | Enzymatic Assay (in the absence of calcium) | 200 nM | Optimized from this compound. | [11] |
| GSK484 | PAD4 | Enzymatic Assay (in the absence of calcium) | 50 nM | Optimized from this compound. | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Effects of PAD4 Inhibition
| Experiment | Cell Type | Treatment | Effect | Quantitative Data | Reference |
| NET Formation | Human Neutrophils | GSK484 | Reduction in diffused NETs | Statistically significant reduction | [3][11] |
| NET Formation | Mouse Neutrophils | 10 µM GSK484 or GSK199 | Dramatic diminishment of citrullination and NET formation | - | [11] |
| Tumor Growth | 4T1 mouse breast cancer model | Phenylboronic acid-modified PAD4 inhibitor (Compound 5i) | Inhibition of tumor growth and metastasis | Concentration-dependent | [1] |
| Tumor Growth | Nasopharyngeal carcinoma xenograft | GSK484 | Significant inhibition of tumor growth in vivo | - | [8] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol details the induction and inhibition of NETosis in isolated neutrophils.
Materials:
-
This compound or its analogs (GSK199, GSK484)
-
Human or mouse neutrophils (isolated from fresh blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or Calcium Ionophore (e.g., Ionomycin)
-
SYTOX Green nucleic acid stain
-
Hoechst 33342
-
DNase I
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep). Resuspend purified neutrophils in RPMI 1640 supplemented with 2% FBS.
-
Cell Seeding: Seed 5 x 10^4 neutrophils per well in a 96-well plate and allow them to adhere for 30 minutes at 37°C, 5% CO2.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or analogs) or vehicle control (DMSO) for 30-60 minutes.
-
NET Induction: Stimulate NETosis by adding a NET-inducing agent such as PMA (25-100 nM) or Ionomycin (1-5 µM). Include an unstimulated control.
-
Staining: After 2-4 hours of stimulation, add SYTOX Green (to stain extracellular DNA) and Hoechst 33342 (to stain total DNA) to each well.
-
Imaging and Quantification:
-
Microscopy: Capture images using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA (SYTOX Green positive) co-localized with nuclear DNA (Hoechst 33342 positive).
-
Plate Reader: Quantify the fluorescence intensity of SYTOX Green. To confirm that the signal is from DNA, treat a set of control wells with DNase I to degrade the NETs and measure the reduction in fluorescence.
-
-
Data Analysis: Compare the extent of NET formation in inhibitor-treated wells to the vehicle-treated control.
Protocol 2: Macrophage and T-cell Co-culture for Immune Function Analysis
This protocol is designed to assess the impact of PAD4 inhibition on the ability of macrophages to activate T-cells.
Materials:
-
This compound or its analogs
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
CD4+ or CD8+ T-cells (isolated from spleen or lymph nodes)
-
Interferon-gamma (IFNγ)
-
Tumor-conditioned media
-
Anti-CD3/CD28 antibodies
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-MHC class II, anti-CD69, anti-IFNγ)
-
ELISA kit for cytokine measurement (e.g., IFNγ, IL-2)
Procedure:
-
Macrophage Culture and Treatment:
-
Culture macrophages in appropriate media. To mimic the TME, macrophages can be cultured in tumor-conditioned media.
-
Treat macrophages with this compound or vehicle control for 24-48 hours.
-
Stimulate a subset of macrophages with IFNγ (10-20 ng/mL) for the last 18-24 hours of culture to upregulate MHC class II expression.
-
-
Analysis of MHC Class II Expression: Harvest the treated macrophages and stain with a fluorescently labeled anti-MHC class II antibody. Analyze the expression levels by flow cytometry.
-
Co-culture with T-cells:
-
Plate the treated macrophages in a new plate.
-
Isolate T-cells and add them to the macrophage culture at a suitable ratio (e.g., 5:1 T-cells to macrophages).
-
Stimulate the co-culture with anti-CD3/CD28 antibodies to activate the T-cells.
-
-
Analysis of T-cell Activation:
-
Flow Cytometry: After 24-72 hours, harvest the cells and stain for T-cell activation markers like CD69 (early activation) or intracellular IFNγ.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines such as IFNγ and IL-2 using an ELISA kit.
-
-
Data Analysis: Compare the levels of MHC class II expression on macrophages and the activation status of T-cells between the inhibitor-treated and control groups.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
This compound or its analogs formulated for in vivo administration
-
Immunocompromised or syngeneic mice (depending on the tumor model)
-
Cancer cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical regulations
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or a more potent analog like GSK484) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[12]
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., histology, immunofluorescence, flow cytometry to analyze the immune cell infiltrate).
-
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and immunological parameters between the treatment and control groups.
Visualizations
Caption: PAD4-mediated inhibition of anti-tumor immunity in TAMs.
Caption: Workflow for in vitro NET formation assay.
Caption: Logical relationship in an in vivo study using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 controls tumor immunity via restraining the MHC class II machinery in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4 controls tumor immunity via restraining the MHC class II machinery in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of PAD4 enhances radiosensitivity and inhibits aggressive phenotypes of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cells induce metastasis-supporting neutrophil extracellular DNA traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of NETs after GSK121 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis and quantification of Neutrophil Extracellular Traps (NETs) following treatment with GSK121, a known inhibitor of Protein Arginine Deiminase 4 (PAD4).
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1] However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, thrombosis, and cancer.[1][2][3] The enzymatic activity of PAD4, which catalyzes the citrullination of histones, is a critical step in chromatin decondensation during NETosis.[2][4] this compound and its derivatives, such as GSK484 and GSK199, are potent and selective inhibitors of PAD4, and have been shown to disrupt NET formation in both mouse and human neutrophils.[2][4]
Flow cytometry offers a high-throughput and quantitative method to assess NETosis in cell populations.[5][6] This document outlines the protocols for inducing and inhibiting NET formation with this compound, and subsequent analysis using flow cytometry.
Key Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
Objective: To isolate primary human neutrophils from whole blood.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in HBSS.
-
Add Dextran T500 solution and mix by inversion. Allow erythrocytes to sediment for 20-30 minutes.
-
Collect the upper neutrophil-rich layer and transfer to a new tube.
-
Wash the cells with HBSS.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in RPMI 1640 supplemented with FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
Protocol 2: In Vitro NET Induction and this compound Treatment
Objective: To induce NET formation in isolated neutrophils and assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
This compound (or related PAD4 inhibitors like GSK484)
-
Phorbol 12-myristate 13-acetate (PMA) or Ionomycin (as NET inducers)
-
DMSO (vehicle control)
-
RPMI 1640 medium
-
96-well cell culture plates
Procedure:
-
Seed isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat neutrophils with desired concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Induce NETosis by adding a NET inducer, such as PMA (100 nM) or ionomycin (4 µM).[5]
-
Incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proceed to staining for flow cytometry analysis.
Protocol 3: Flow Cytometry Staining and Analysis of NETs
Objective: To stain and quantify NETs using flow cytometry.
Materials:
-
Treated neutrophils from Protocol 2
-
Fixation/Permeabilization Buffer
-
Anti-Citrullinated Histone H3 (H3Cit) antibody (e.g., Alexa Fluor 488 conjugated)
-
Anti-Myeloperoxidase (MPO) antibody (e.g., PE conjugated)
-
SYTOX Green or Propidium Iodide (PI) (impermeable DNA dyes)
-
Hoechst 33342 (permeable DNA dye)
-
Flow cytometer
Procedure:
-
For Extracellular DNA Detection (SYTOX Green/PI):
-
Add SYTOX Green or PI to the cell suspension at the recommended concentration. These dyes will only stain cells with compromised membranes, a hallmark of NETosis.
-
Analyze immediately on a flow cytometer without a wash step.
-
-
For Intracellular Marker Detection (H3Cit and MPO):
-
Gently harvest the cells.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Incubate with fluorescently labeled anti-H3Cit and anti-MPO antibodies for 30 minutes at 4°C.
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Acquisition and Gating:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Identify the neutrophil population based on their characteristic forward and side scatter properties (FSC/SSC).
-
Quantify NET-forming cells by identifying the percentage of cells positive for the chosen markers (e.g., SYTOX Green+, H3Cit+/MPO+).[7]
-
Data Presentation
Table 1: Quantitative Analysis of NET Inhibition by PAD4 Inhibitors
| Treatment Group | % H3Cit Positive Cells (Mean ± SEM) | % NET-forming Cells (H3Cit+ with Spread DNA) (Mean ± SEM) | Reference |
| Unstimulated | 5.2 ± 1.1 | 2.1 ± 0.5 | [8] |
| Ionomycin (4 µM) | 45.3 ± 3.8 | 35.6 ± 3.2 | [8] |
| Ionomycin + GSK199 (1 µM) | 28.7 ± 4.5 | 20.1 ± 2.9 | [8] |
| Ionomycin + GSK484 (1 µM) | 15.1 ± 2.9 | 8.9 ± 1.7 | [8] |
| Ionomycin + GSK106 (control compound) | 42.1 ± 5.0 | 33.4 ± 4.1 | [8] |
***p < 0.001 compared to ionomycin treatment alone. Data is representative of values reported for PAD4 inhibitors.[8]
Visualizations
Signaling Pathway of NETosis and Inhibition by this compound
References
- 1. Neutrophil extracellular traps in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary tumors induce neutrophil extracellular traps with targetable metastasis-promoting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionews.com [bionews.com]
- 5. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of NETs-associated markers by flow cytometry and serum assays in patients with thrombosis and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK121 solubility issues and recommended solvents
Technical Support Center: GSK121
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a selective PAD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] PAD4 is an enzyme that converts arginine residues on proteins to citrulline. This process, known as citrullination or deimination, plays a role in gene regulation and has been implicated in various diseases, including those characterized by abnormal Neutrophil Extracellular Trap (NET) levels and certain cancers.[1][2] this compound was identified as an initial compound in the screening for PAD4 inhibitors and has been a precursor to the development of more potent inhibitors like GSK484 and GSK199.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are commonly used.[3] For in vivo applications, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous environments.[1]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use high-purity, newly opened solvents, as hygroscopic solvents like DMSO can absorb moisture, which may negatively impact the solubility of the compound.[4][5]
Q4: How should I store this compound stock solutions?
Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For long-term storage, it is advisable to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the chosen solvent. | The concentration may be too high for the selected solvent. | Refer to the solubility data table below to ensure you are working within the known solubility limits. Consider using a different solvent with higher solubility for this compound. |
| The quality of the solvent may be poor (e.g., old or has absorbed water). | Use a fresh, high-purity, anhydrous grade solvent. For hygroscopic solvents like DMSO, use a newly opened bottle.[4][5] | |
| Precipitation occurs after adding the this compound solution to an aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too high, causing the compound to crash out. | For in vivo or cell-based assays, it is recommended to keep the final concentration of DMSO below 2%.[1] If a higher concentration of this compound is needed, consider using a co-solvent system. |
| The prepared solution is not clear. | Incomplete dissolution. | Gentle heating or sonication can be applied to facilitate complete dissolution.[1] Ensure the solution is thoroughly mixed. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (199.40 mM) | Ultrasonic assistance may be needed.[5] |
| DMSO | 30 mg/mL | [2][3] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.99 mM) | Clear solution.[1][6] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.99 mM) | Clear solution.[1] |
"≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a 1 mg vial, you would add 0.1994 mL of DMSO.[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent System)
This protocol is an example and may require optimization based on the specific experimental needs.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a working solution, add each solvent sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.[4]
-
-
The resulting solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[4]
Visualizations
References
Troubleshooting inconsistent results in GSK121 experiments
Welcome to the technical support center for GSK121, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent and reliable results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination or deimination.[1] By inhibiting PAD4, this compound blocks this process, which is involved in various physiological and pathological events, including the formation of Neutrophil Extracellular Traps (NETs).[1][2] this compound was an initial lead compound that was further optimized to develop more potent PAD4 inhibitors like GSK484 and GSK199.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Compound: Store at -20°C for long-term storage.[3]
-
Stock Solutions:
-
General Recommendations:
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Use freshly prepared working solutions for experiments.
-
Q3: In which solvents can I dissolve this compound?
This compound has good solubility in several common laboratory solvents. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.[5]
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.99 mM) |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.99 mM) |
(Data compiled from multiple sources)[3][5]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value or reduced potency.
Possible Cause 1: Compound Degradation
-
Troubleshooting:
-
Ensure that this compound has been stored correctly and is within the recommended shelf life.
-
Prepare fresh stock solutions from solid compound.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Possible Cause 2: Calcium Concentration in Assay Buffer
-
Troubleshooting:
-
The inhibitory activity of this compound and its derivatives is influenced by calcium concentration.[2] The potency of the related inhibitors GSK199 and GSK484 is notably lower in the presence of 2 mM calcium compared to calcium-free conditions.[2]
-
Review and optimize the calcium concentration in your assay buffer. Ensure consistency in calcium levels across all experiments.
-
Possible Cause 3: High Protein Concentration in the Assay
-
Troubleshooting:
-
High concentrations of serum or other proteins in cell culture media or assay buffers can lead to non-specific binding of small molecules, reducing their effective concentration.
-
Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
-
Perform control experiments to assess the impact of serum concentration on this compound activity.
-
Experimental Protocols
General Protocol for a Cell-Based PAD4 Inhibition Assay
This protocol provides a general framework for assessing the inhibition of PAD4 activity in a cellular context.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Induction of PAD4 Activity (if necessary):
-
Depending on the cell type and experimental question, you may need to stimulate PAD4 activity. This can be achieved using agents like calcium ionophores (e.g., A23187, ionomycin) or other relevant stimuli.[1]
-
-
Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
Determine the protein concentration of the lysates.
-
-
Detection of Citrullination:
-
Analyze the cell lysates for protein citrullination using methods such as:
-
Western Blotting: Use antibodies specific for citrullinated proteins (e.g., anti-citrullinated histone H3).
-
ELISA: Utilize a citrulline-specific detection kit.
-
Mass Spectrometry: For a more comprehensive and unbiased analysis of citrullination.
-
-
Visualizations
Signaling Pathway of PAD4-mediated Citrullination and NET Formation
Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation, a process blocked by this compound.
Experimental Workflow for a this compound Cell-Based Assay
Caption: A typical workflow for assessing the inhibitory effect of this compound on PAD4-mediated citrullination in a cell-based experiment.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: A decision-making diagram to troubleshoot inconsistent experimental results with this compound.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (trifluoroacetate salt), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 5. medchemexpress.com [medchemexpress.com]
GSK121 stability and storage conditions for long-term use
This guide provides detailed information on the stability and long-term storage of Daprodustat (GSK1278863) for researchers, scientists, and drug development professionals. Please note that while "GSK121" was the initial topic, no public data was available for a compound with that identifier. Therefore, this guide focuses on Daprodustat (GSK1278863), a well-documented compound from GlaxoSmithKline, to provide a representative and practical example.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Daprodustat?
For long-term storage lasting months to years, Daprodustat powder should be stored at -20°C.[1][2][3][4] For short-term storage of days to weeks, it can be kept at 0-4°C in a dry, dark environment.[1] The solid form is stable for at least four years when stored correctly at -20°C.[3][4]
Q2: I have received Daprodustat at room temperature. Is it still viable?
Yes. Daprodustat is typically shipped at ambient room temperature for continental US deliveries, and this does not affect its stability.[3][4] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.[3][4]
Q3: What is the best solvent to prepare a stock solution of Daprodustat?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions.[1][3][4] Daprodustat is also soluble in Dimethylformamide (DMF) and, to a lesser extent, in ethanol.[3][4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[5]
Q4: How should I store my Daprodustat stock solution?
Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[5][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q5: Can I store Daprodustat in an aqueous buffer?
It is not recommended to store Daprodustat in aqueous solutions for more than one day.[4][7] The compound is sparingly soluble in aqueous buffers and may be unstable over longer periods.[4][7] For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use by diluting a DMSO stock solution.[4][6]
Q6: My Daprodustat solution appears to have precipitated after being stored. What should I do?
Precipitation can occur if the solution's concentration exceeds its solubility limit at a lower temperature or if the solvent has absorbed moisture.[5] You can try to redissolve the compound by gently warming the solution.[2] If precipitation persists, the solution may be supersaturated, and it is recommended to prepare a fresh stock at a slightly lower concentration.
Data Summary Tables
Table 1: Storage and Stability Conditions
| Form | Condition | Temperature | Duration | Stability Notes |
| Solid (Powder) | Long-Term | -20°C | ≥ 4 Years | Store in a dry, dark place.[1][3][4] |
| Short-Term | 0 - 4°C | Days to Weeks | Store in a dry, dark place.[1] | |
| Shipping | Ambient | As per shipment | Viability is maintained.[3] | |
| Solution (in DMSO) | Long-Term | -80°C | Up to 2 Years | Aliquot to avoid freeze-thaw cycles.[5][6] |
| -20°C | Up to 1 Year | Aliquot to avoid freeze-thaw cycles.[5][6] | ||
| Solution (Aqueous) | Working Solution | Room Temp / 4°C | < 24 Hours | Prepare fresh daily; not recommended for storage.[4][7] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 7.86 mg/mL | Gentle warming may be required.[2] |
| ~3 mg/mL | Common concentration for stock solutions.[1][3][4] | |
| DMF | ~3 mg/mL | An alternative to DMSO.[3][4] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO/DMF.[3][4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Requires initial dissolution in 100% DMSO.[3][4] |
| Water | Insoluble | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Daprodustat Stock Solution
-
Acclimatization: Allow the vial of solid Daprodustat to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume based on the compound's molecular weight of 393.43 g/mol ).
-
Dissolution: Vortex the vial for 1-2 minutes to fully dissolve the solid. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][6]
Protocol 2: General Workflow for Assessing Compound Stability
This protocol outlines a general method for determining the stability of Daprodustat in a specific experimental buffer using HPLC analysis.
-
Preparation: Prepare a fresh solution of Daprodustat in your experimental buffer at the final working concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution via a validated HPLC method to determine the initial peak area, which represents 100% compound integrity.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of Daprodustat at each time point to the initial T=0 peak area. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. Calculate the percentage of remaining compound at each time point.
Visualizations
Signaling Pathway of Daprodustat
Caption: Mechanism of action for Daprodustat (GSK1278863).
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing Daprodustat stock solution.
Troubleshooting Logic for Stability Issues
References
- 1. Buy Daprodustat | 960539-70-2 | >98% [smolecule.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Addressing GSK121 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of GSK121 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD enzymes catalyze the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination or deimination. By inhibiting PAD4, this compound can modulate various physiological and pathological processes, making it a valuable tool in research areas such as inflammation, autoimmune diseases, and cancer.
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability and activity of your this compound stock solutions, it is recommended to adhere to the following storage guidelines:
-
-80°C: For long-term storage, aliquoted stock solutions are stable for up to 6 months.
-
-20°C: For shorter-term storage, aliquoted stock solutions are stable for up to 1 month.
It is best practice to prepare fresh working solutions from your stock solution on the day of the experiment to minimize the potential for degradation.
Q3: I am observing lower than expected activity of this compound in my assay. Could this be due to degradation in my experimental buffer?
Yes, suboptimal activity of this compound can be a result of its degradation in the experimental buffer. The stability of small molecules like this compound can be influenced by several factors within your buffer, including pH, temperature, the presence of certain ions, and exposure to light. If you suspect degradation, it is crucial to assess the stability of this compound in your specific buffer system.
Q4: What are the common factors in experimental buffers that can lead to the degradation of small molecules like this compound?
Several factors can contribute to the degradation of this compound in an experimental buffer:
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Buffer Components: Certain buffer species or additives may react with this compound. For example, buffers containing reactive nucleophiles could potentially interact with the compound.
-
Oxidizing/Reducing Agents: The presence of oxidizing or reducing agents in the buffer can lead to oxidative or reductive degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade the compound.
Troubleshooting Guide
Problem: I suspect this compound is degrading in my experimental buffer.
This guide provides a systematic approach to investigate and mitigate the potential degradation of this compound.
Step 1: Assess this compound Stability in Your Buffer
To confirm if this compound is degrading, you can perform a time-course stability study. This involves incubating this compound in your experimental buffer under your standard experimental conditions and quantifying the amount of intact this compound at different time points.
Experimental Protocol: this compound Stability Assessment
-
Preparation of this compound Solution: Prepare a solution of this compound in your experimental buffer at the final concentration used in your assay.
-
Incubation: Incubate the this compound solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The initial time point (t=0) will serve as your baseline.
-
Sample Storage: Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the percentage of remaining this compound against time. A significant decrease in the concentration of this compound over time indicates instability.
Hypothetical this compound Stability Data in Various Buffers
The following table provides hypothetical data on the stability of this compound in common experimental buffers at 37°C to illustrate how stability can vary.
| Buffer System (pH 7.4) | % this compound Remaining (2 hours) | % this compound Remaining (8 hours) | % this compound Remaining (24 hours) |
| Phosphate-Buffered Saline (PBS) | 98% | 92% | 85% |
| Tris-Buffered Saline (TBS) | 95% | 88% | 78% |
| HEPES Buffer | 99% | 95% | 90% |
| RPMI-1640 Media (with 10% FBS) | 90% | 75% | 55% |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific composition of your buffer and experimental conditions.
Step 2: Identify the Cause of Degradation
If you confirm that this compound is degrading, the next step is to identify the potential cause.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound degradation.
Step 3: Mitigate Degradation
Based on the findings from your investigation, implement the following strategies to minimize this compound degradation:
-
Buffer Optimization: If a specific buffer component is suspected to cause degradation, consider switching to a more inert buffer system. For example, if a complex cell culture medium is causing issues, test this compound stability in a simpler buffer like PBS or HEPES.
-
pH and Temperature Control: Ensure that the pH of your experimental buffer is within a stable range for this compound (typically pH 6.0-8.0) and conduct experiments at the lowest feasible temperature.
-
Fresh Preparation: Always prepare fresh working solutions of this compound immediately before use.
-
Light Protection: Protect your experimental setup from direct light, especially if photodegradation is suspected. Use amber-colored tubes or cover your plates with foil.
Signaling Pathway and Experimental Workflow
Potential Degradation Pathways of this compound
While specific degradation pathways for this compound are not extensively published, small molecules with similar functional groups can undergo hydrolysis or oxidation.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Assessing this compound Stability
How to control for calcium concentration in GSK121 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK121 in their experiments. The information is tailored to address specific issues related to the control of calcium concentration in this compound assays, targeting the enzyme Peptidylarginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: What is the role of calcium in this compound assays?
A1: this compound is a selective inhibitor of PAD4, an enzyme that is critically dependent on calcium for its activity.[1][2][3] Calcium binding to PAD4 induces a conformational change that is essential for forming the active site and enabling its catalytic function.[3][4] Therefore, the concentration of calcium in the assay buffer directly impacts the enzymatic activity of PAD4 and, consequently, the apparent potency (IC50) of inhibitors like this compound.
Q2: How does calcium concentration affect the IC50 of this compound?
A2: The inhibitory potency of this compound and similar compounds is highly dependent on the calcium concentration in the assay.[5][6] this compound exhibits higher affinity and potency for the low-calcium or calcium-deficient form of PAD4.[5][6] As the calcium concentration increases, the IC50 value of this compound for PAD4 also increases, indicating lower potency.[5][6]
Q3: What is the optimal calcium concentration for a this compound inhibition assay?
A3: The "optimal" calcium concentration depends on the specific goals of the experiment.
-
For assessing binding to the calcium-deficient enzyme: Assays can be performed in the absence of added calcium (0 mM).[5][6]
-
For measuring inhibition of enzymatic activity: A common concentration used is 0.2 mM calcium, which is close to the half-maximal effective concentration (EC50) for calcium activation of PAD4.[5]
-
To mimic physiological conditions or study the inhibitor's effect on the fully activated enzyme: Higher concentrations, such as 2 mM or 10 mM, can be used.[5][6]
It is crucial to maintain a consistent calcium concentration across all experiments when comparing the potency of different inhibitors.
Q4: What are the key components of a typical PAD4 assay buffer?
A4: A standard PAD4 assay buffer generally includes:
-
A buffering agent (e.g., 100 mM Tris-HCl or HEPES, pH 7.5-8.0).[6][7]
-
Calcium Chloride (CaCl2) at the desired concentration.[8][9]
-
Sometimes, a detergent (e.g., 1 mM CHAPS) and glycerol (e.g., 5%) are included to maintain protein stability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in IC50 values for this compound | Inconsistent calcium concentration between assays. | Prepare a large stock of assay buffer with a precisely defined calcium concentration. Use a calcium calibration kit or an ion-selective electrode to verify the free calcium concentration, especially when using chelators. |
| Contamination of reagents with calcium or chelators. | Use high-purity water and reagents. Dedicate a set of pipettes and labware for calcium-sensitive assays. | |
| No or very low PAD4 activity observed | Insufficient calcium in the assay buffer. | Ensure that the final calcium concentration in the reaction is sufficient for PAD4 activation (typically in the micromolar to millimolar range).[10] Check the accuracy of your CaCl2 stock solution. |
| Presence of chelating agents (e.g., EDTA from other reagents). | Use chelator-free reagents and buffers. If necessary, add a slight excess of calcium to overcome minor chelation effects, but be consistent. | |
| Unexpectedly high PAD4 activity | Calcium contamination in one of the assay components. | Test each component of the assay for calcium contamination. Prepare fresh solutions with high-purity water and reagents. |
| Incorrect buffer pH affecting calcium binding. | Verify the pH of the assay buffer, as PAD4 activity and calcium binding can be pH-sensitive. | |
| Difficulty in achieving complete inhibition with this compound | High calcium concentration in the assay. | As this compound is more potent at lower calcium concentrations, consider reducing the calcium level in your assay to better resolve the IC50.[5][6] |
| Substrate concentration is too high. | For competitive inhibitors, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition. Optimize the substrate concentration, ideally at or below its Km value. |
Experimental Protocols
Protocol 1: Determining the Effect of Calcium on PAD4 Activity
This protocol describes a general method to measure the activity of purified PAD4 at various calcium concentrations using a colorimetric assay based on the detection of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 50 mM NaCl, 2 mM DTT
-
Substrate: 10 mM Nα-benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl2) stock solution (e.g., 1 M)
-
Ammonia detection reagents (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of assay buffers containing different final concentrations of CaCl2 (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
In a 96-well plate, add the following to each well:
-
Assay buffer with the corresponding calcium concentration.
-
Ammonia detection reagents.
-
Substrate (BAEE) to a final concentration of 10 mM.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed amount of PAD4 (e.g., 0.2 µM final concentration) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) in a kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each calcium concentration.
-
Plot the reaction velocity against the calcium concentration to determine the calcium dependence of PAD4 activity.
Protocol 2: Determining the IC50 of this compound at Different Calcium Concentrations
This protocol outlines a fluorescence polarization (FP) binding assay to determine the IC50 of this compound at various calcium concentrations.
Materials:
-
Recombinant human PAD4 enzyme
-
Fluorescently labeled PAD4 ligand (e.g., GSK215)
-
This compound
-
Assay Buffer: 100 mM HEPES, pH 8.0, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT
-
Calcium Chloride (CaCl2) stock solution (e.g., 1 M)
-
384-well, low-volume, black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare assay buffers with different fixed concentrations of CaCl2 (e.g., 0 mM, 0.2 mM, 2 mM, and 10 mM).[6]
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add the following to each well for each calcium concentration series:
-
Assay buffer with the corresponding fixed calcium concentration.
-
A fixed concentration of the fluorescent ligand (e.g., 10 nM GSK215).
-
The serially diluted this compound (ensure the final DMSO concentration is constant, e.g., 1%).
-
-
Add a fixed concentration of PAD4 to each well. The concentration of PAD4 should be determined for each calcium condition to be at the apparent Kd for the fluorescent ligand at that calcium concentration.[6]
-
Incubate the plate at room temperature for 50 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration for each calcium series.
-
Fit the data to a suitable dose-response curve to determine the IC50 of this compound at each calcium concentration.
Data Presentation
Table 1: Calcium Dependence of this compound and Related Inhibitors on PAD4 Affinity
| Compound | Calcium Concentration (mM) | IC50 (nM) |
| GSK484 | 0 | 50[6] |
| 2 | 250[6] | |
| GSK199 | 0 | 200[5] |
| 2 | 1000[5] |
This table summarizes the reported IC50 values for PAD4 inhibitors at different calcium concentrations, demonstrating the increased potency in low-calcium conditions.
Table 2: Kinetic Parameters for PAD4 Activation by Calcium
| Parameter | Value |
| K0.5 for Calcium | mid to high micromolar range[2][11] |
| Half-maximal activation | 300 to 600 µM[10][12][13] |
| Full activation | > 5 mM[10] |
This table provides key kinetic constants for the activation of PAD4 by calcium.
Visualizations
Caption: PAD4 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the calcium-dependent IC50 of this compound.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Roles of Calcium-Binding Sites during the Folding of Human Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AID 588419 - Late stage assay provider results from the probe development effort to identify inhibitors of Protein Arginine Deiminase 4 (PAD4): colorimetric biochemical substrate assay to assess potency of compound 12 against PAD4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Glycosaminoglycans activate peptidylarginine deiminase 4 by enhancing calcium affinity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PAD4 Inhibitors: GSK121 and GSK199
In the landscape of epigenetic research and drug discovery, the selective inhibition of Protein Arginine Deiminase 4 (PAD4) has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancers. Among the chemical probes developed to interrogate PAD4 function, GSK121 and its optimized successor, GSK199, represent key milestones. This guide provides a detailed comparison of the potency and selectivity of these two influential PAD4 inhibitors, supported by experimental data and detailed protocols for researchers in the field.
Executive Summary
This compound was identified as a potent and selective inhibitor of PAD4, paving the way for the development of more refined compounds. Through a lead optimization program, GSK199 was developed, demonstrating enhanced potency and favorable pharmacological properties. Both compounds exhibit a novel mechanism of action, preferentially binding to the low-calcium conformation of PAD4. While GSK199 has been more extensively characterized in the public domain, this guide synthesizes available data to offer a direct comparison.
Potency: A Quantitative Look at PAD4 Inhibition
The potency of a chemical inhibitor is a critical measure of its effectiveness. For PAD4 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PAD4 by 50%.
GSK199 has a reported IC50 of 200 nM for PAD4 in the absence of calcium.[1] In the presence of 2 mM calcium, its potency is reduced, with a reported IC50 of 1 µM .[2] This calcium-dependent inhibition is a hallmark of this class of inhibitors, reflecting their preferential binding to the inactive, calcium-free form of the enzyme.
While this compound is the lead compound from which GSK199 was derived, specific IC50 values for this compound are not as readily available in the public literature. However, the optimization process that led to GSK199 was driven by the goal of improving upon the potency and properties of this compound.
Table 1: Comparison of In Vitro Potency against PAD4
| Compound | Target | IC50 (without Ca2+) | IC50 (with 2 mM Ca2+) |
| GSK199 | PAD4 | 200 nM[1] | 1 µM[2] |
| This compound | PAD4 | Data not publicly available | Data not publicly available |
Selectivity Profile: On-Target Efficacy and Off-Target Effects
Selectivity is a crucial attribute of a high-quality chemical probe, ensuring that its biological effects can be confidently attributed to the inhibition of the intended target. Both GSK199 and a closely related, more potent analog, GSK484, have been profiled for selectivity.
GSK199 and GSK484 were tested against a panel of 50 unrelated proteins and demonstrated negligible off-target activity, highlighting their specificity for PAD4.[3] This high degree of selectivity is essential for minimizing confounding effects in experimental systems and reducing the potential for toxicity in therapeutic applications. While the complete panel data is not publicly detailed, the reported high selectivity underscores the quality of these compounds as chemical probes for studying PAD4 biology.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
PAD4-Mediated NETosis Signaling Pathway
This compound and GSK199 inhibit PAD4, a key enzyme in the process of neutrophil extracellular trap (NET) formation, or NETosis. This pathway is a critical component of the innate immune response but is also implicated in the pathology of various inflammatory and autoimmune diseases.
Experimental Workflow for Inhibitor Characterization
The characterization of PAD4 inhibitors like this compound and GSK199 involves a series of biochemical and cell-based assays to determine their potency and mechanism of action.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key assays used to characterize this compound and GSK199.
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding affinity of the inhibitors to PAD4. It relies on the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein. A fluorescently labeled analog of this compound, GSK215, was used for these studies.
Materials:
-
Purified recombinant human PAD4
-
GSK215 (fluorescent probe)
-
This compound or GSK199 (competitor)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the competitor compound (this compound or GSK199) in DMSO, and then dilute into Assay Buffer.
-
In each well of the 384-well plate, add 5 µL of the diluted competitor.
-
Add 5 µL of a 2X solution of PAD4 in Assay Buffer.
-
Add 10 µL of a 2X solution of GSK215 in Assay Buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Ammonia Release Enzymatic Assay
This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the conversion of arginine to citrulline.
Materials:
-
Purified recombinant human PAD4
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
This compound or GSK199
-
Ammonia detection kit (e.g., using glutamate dehydrogenase)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 1 mM DTT
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or GSK199) in DMSO, and then dilute into Assay Buffer.
-
In each well of the 96-well plate, add the diluted inhibitor.
-
Add purified PAD4 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ammonia produced according to the manufacturer's protocol for the ammonia detection kit.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay assesses the ability of the inhibitors to block NETosis in primary human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound or GSK199
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
DNA-binding fluorescent dye (e.g., Sytox Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate primary human neutrophils from healthy donor blood.
-
Seed the neutrophils in a multi-well plate suitable for fluorescence imaging.
-
Pre-incubate the cells with various concentrations of this compound or GSK199 for 1 hour.
-
Stimulate the neutrophils with a NET-inducing agent like PMA.
-
After a suitable incubation period (e.g., 4 hours), add a cell-impermeable DNA-binding dye.
-
Quantify NET formation by measuring the fluorescence intensity using a fluorescence microscope or plate reader.
-
Analyze the dose-dependent inhibition of NET formation by the compounds.
Conclusion
GSK199 stands out as a highly potent and selective PAD4 inhibitor, representing a significant improvement over its lead predecessor, this compound. Its well-characterized in vitro activity and high selectivity make it an invaluable tool for dissecting the biological roles of PAD4. The detailed experimental protocols provided herein should empower researchers to further investigate the therapeutic potential of PAD4 inhibition and to develop the next generation of more effective and safer modulators of this important enzyme.
References
A Comparative Review of GSK121, GSK199, and GSK484: Experimental Outcomes in PAD4 Inhibition and NETosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental outcomes of three selective peptidylarginine deiminase 4 (PAD4) inhibitors: GSK121, GSK199, and GSK484. These compounds have been instrumental in elucidating the role of PAD4 in various physiological and pathological processes, particularly in the formation of neutrophil extracellular traps (NETs). This review summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to PAD4 and its Inhibitors
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] In neutrophils, PAD4 plays a critical role in the process of NETosis, where it citrullinates histones, leading to chromatin decondensation and the subsequent release of NETs.[2] These web-like structures, composed of DNA, histones, and granular proteins, are involved in trapping and killing pathogens but are also implicated in the pathophysiology of various autoimmune, cardiovascular, and oncological diseases.[3]
This compound was identified as a potent PAD4 inhibitor from a DNA-encoded small-molecule library screen.[4] Subsequent optimization of this compound led to the development of GSK199 and GSK484, which are also reversible and selective inhibitors of PAD4.[3][4] These inhibitors preferentially bind to the low-calcium conformation of PAD4.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound, GSK199, and GSK484 against PAD4. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented under different calcium concentrations, highlighting the calcium-dependent nature of the inhibition.
Table 1: In Vitro Potency (IC50) of PAD4 Inhibitors
| Compound | IC50 (no Calcium) | IC50 (2 mM Calcium) | Reference |
| This compound | Data not specified | Data not specified | [4] |
| GSK199 | 200 nM | 1 µM | [3] |
| GSK484 | 50 nM | 250 nM | [3][5] |
Signaling Pathways and Mechanisms of Action
This compound, GSK199, and GSK484 exert their primary effect by inhibiting PAD4, thereby preventing the citrullination of key substrates like histones. This action directly interferes with the downstream events of NETosis.
PAD4-Mediated NETosis Signaling Pathway
The process of NETosis is initiated by various stimuli, including pathogens and inflammatory mediators, which lead to an increase in intracellular calcium levels. This calcium influx activates PAD4, which then translocates to the nucleus and citrullinates histones. This neutralizes the positive charge of histones, leading to chromatin decondensation. Concurrently, other enzymes like myeloperoxidase (MPO) and neutrophil elastase (NE) contribute to the breakdown of nuclear and granular membranes, culminating in the release of NETs. The GSK inhibitors block the initial enzymatic step of histone citrullination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound, GSK199, and GSK484.
PAD4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the inhibitors to compete with a fluorescently labeled ligand for binding to PAD4.
-
Reagents and Materials :
-
Recombinant full-length human PAD4
-
Fluorescently labeled PAD4 ligand (e.g., GSK215)
-
Assay buffer: 100 mM HEPES, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT, pH 8.0
-
Test compounds (this compound, GSK199, GSK484) serially diluted in DMSO
-
384-well black plates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer containing a fixed concentration of the fluorescently labeled ligand.
-
Add the serially diluted test compounds to the wells.
-
Initiate the binding reaction by adding recombinant PAD4 to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 50 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
In Vitro NET Formation Assay (Stimulated Neutrophils)
This assay quantifies the inhibition of NET formation in isolated neutrophils stimulated with a calcium ionophore like ionomycin.
-
Reagents and Materials :
-
Freshly isolated human or mouse neutrophils
-
RPMI 1640 medium
-
Calcium ionophore (e.g., Ionomycin)
-
Test compounds (GSK199, GSK484)
-
DNA-binding fluorescent dye (e.g., SYTOX Green)
-
Fixative (e.g., paraformaldehyde)
-
Antibodies for immunofluorescence (e.g., anti-citrullinated histone H3, anti-myeloperoxidase)
-
96-well culture plates
-
-
Procedure :
-
Isolate neutrophils from fresh whole blood.
-
Seed the neutrophils in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for 30-45 minutes at 37°C.
-
Stimulate NETosis by adding a calcium ionophore (e.g., 2-5 µM Ionomycin) to the wells.
-
Incubate for 1-4 hours at 37°C to allow for NET formation.
-
For quantification of NETs, add a cell-impermeable DNA dye (e.g., SYTOX Green) and measure fluorescence.
-
For visualization, fix the cells, permeabilize, and perform immunofluorescence staining for NET components (e.g., DNA, citrullinated histones, MPO).
-
Image the wells using a fluorescence microscope and quantify the area of NETs.
-
Experimental Outcomes and Comparison
-
This compound : As the initial lead compound, this compound demonstrated the potential of this chemical scaffold to inhibit PAD4. However, detailed quantitative data for this compound is less reported in comparative studies, which quickly focused on its more potent successors.[4]
-
GSK199 : With an IC50 of 200 nM in the absence of calcium, GSK199 is a potent PAD4 inhibitor.[3] In cell-based assays, GSK199 effectively diminishes citrullination and subsequent NET formation in both mouse and human neutrophils.[3][4] However, its inhibitory effect on NET formation in some studies was noted to be less marked than that of GSK484.[4]
-
GSK484 : This compound is the most potent of the three, with an IC50 of 50 nM in the absence of calcium.[3] GSK484 demonstrates a clear and statistically significant reduction in NET formation in various in vitro and in vivo models.[3][4] For instance, pre-treatment of neutrophils with 10 µM GSK484 dramatically diminished ionomycin-induced citrullination and NET formation.[3]
Conclusion
This compound, GSK199, and GSK484 are valuable chemical tools for studying the role of PAD4. The progression from this compound to GSK484 shows a clear improvement in inhibitory potency. GSK484, in particular, stands out as a highly potent and selective PAD4 inhibitor that robustly inhibits NET formation. These compounds have been crucial in validating PAD4 as a therapeutic target for diseases characterized by excessive NETosis. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further understanding PAD4 biology and developing novel therapeutics.
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GSK121
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational and disposal plans for GSK121, a selective PAD4 inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is an initial compound identified in screenings for PAD4 inhibitors and has been instrumental in the development of more potent inhibitors like GSK484 and GSK199.[1] It functions by inhibiting the citrullination of PAD4 target proteins.[1] While the Safety Data Sheet (SDS) for this compound trifluoroacetate salt indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with the standard precautions for laboratory chemicals.[2]
Immediate Safety and Handling
Standard laboratory personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. In case of contact, rinse the affected area with water. If inhaled, move to a source of fresh air.[2] For detailed information, always refer to the manufacturer's latest Safety Data Sheet.
This compound Properties and Formulation
A summary of the key quantitative data for this compound trifluoroacetate salt is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1652591-80-4[1] |
| Molecular Formula | C₂₃H₂₅N₅O • CF₃COOH[1] |
| Purity | ≥98%[1] |
| Appearance | A crystalline solid[1] |
| Solubility in DMSO | 30 mg/mL[1] |
| Solubility in Ethanol | 30 mg/mL[1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month[3] |
Experimental Protocol: In Vitro PAD4 Inhibition Assay
The following is a representative protocol for an in vitro assay to determine the inhibitory activity of this compound on the PAD4 enzyme. This protocol illustrates a common use case and the subsequent generation of waste containing the compound.
Materials:
-
Recombinant human PAD4 enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Calcium Chloride (CaCl₂) solution
-
384-well plates
-
Detection reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in DMSO.
-
Enzyme Preparation: Dilute the PAD4 enzyme to the desired concentration in the assay buffer.
-
Pre-incubation: Add the diluted this compound solutions or DMSO (as a vehicle control) to the wells of a 384-well plate. Add the diluted PAD4 enzyme to each well. Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and CaCl₂ solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding a stop/detection buffer. Read the plate on a suitable plate reader to measure the enzyme activity.
This experimental workflow can be visualized in the following diagram:
Proper Disposal Procedures
Based on the non-hazardous classification of this compound and general laboratory chemical waste guidelines, the following step-by-step disposal plan should be implemented.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired neat this compound powder should be collected in a clearly labeled, sealed container for chemical waste.
-
Contaminated lab materials such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound from the assay, as well as any rinseate from cleaning contaminated glassware, should be collected in a dedicated liquid chemical waste container.
-
Do not dispose of solutions containing this compound down the drain.[2]
-
Waste containing organic solvents (like DMSO) should be collected in a separate, appropriately labeled solvent waste container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound trifluoroacetate salt"), and the primary solvent (e.g., "Aqueous solution" or "DMSO").
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
3. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
The logical flow for the proper disposal of different waste streams generated from a typical this compound experiment is illustrated below:
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with safety regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
